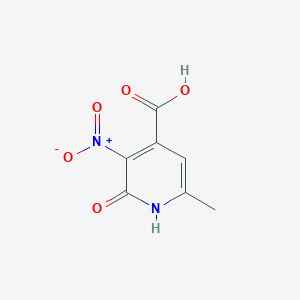

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid

Description

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid (CAS: 1369136-38-8; InChIKey: DPHIJIKDXJKLLR-UHFFFAOYSA-N) is a pyridine derivative featuring a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 6, a nitro (-NO₂) group at position 3, and a carboxylic acid (-COOH) moiety at position 4 . This compound is commercially available through specialized suppliers, indicating its relevance in pharmaceutical or synthetic chemistry applications.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-3-2-4(7(11)12)5(9(13)14)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIJIKDXJKLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration Using Mixed Acid

A common method involves treating 6-methylpyridine-4-carboxylic acid derivatives with a nitrating mixture (HNO₃/H₂SO₄). For example:

The nitro group preferentially occupies the 3-position due to meta-directing effects of the methoxy and carboxylate groups.

Regioselective Nitration via Directed Metalation

Alternative approaches employ directed ortho-metalation (DoM) to enhance regioselectivity. For instance, using lithium diisopropylamide (LDA) to deprotonate the 2-methoxy group, followed by quenching with a nitro source. This method reduces byproducts but requires anhydrous conditions.

Hydroxylation Strategies

Hydroxylation at the 2-position is achieved through demethylation of methoxy precursors or direct hydroxyl substitution.

Demethylation of Methoxy Precursors

Method A: Acidic Demethylation

Method B: Boron Tribromide-Mediated Demethylation

Both methods convert 2-methoxy groups to hydroxyl groups but vary in scalability and cost. Acidic conditions are preferred for large-scale synthesis.

Carboxylic Acid Formation

The carboxylic acid at the 4-position is typically introduced via ester hydrolysis or oxidation of a methyl group.

Ester Hydrolysis

Substrate : Ethyl 2-hydroxy-6-methyl-3-nitroisonicotinate.

- Basic Hydrolysis : NaOH in ethanol/water (1:1), reflux, 4 hours.

- Yield : 95%.

- Acidic Hydrolysis : HCl in dioxane, 80°C, 2 hours.

- Yield : 88%.

Oxidation of Methyl Groups

Rarely used due to competing side reactions, but feasible with strong oxidants like KMnO₄ under acidic conditions.

Optimization and Challenges

Reaction Condition Optimization

Purification Challenges

- Chromatography : Silica gel chromatography removes nitro-byproducts but is cost-prohibitive for industrial scales.

- Crystallization : Ethanol/water mixtures yield pure carboxylic acid (mp 210–212°C).

Spectroscopic Characterization

Key data from FT-IR, NMR, and MS analyses confirm structural integrity:

- FT-IR : ν(O-H) at 3200 cm⁻¹, ν(C=O) at 1690 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 2.29 (s, CH₃), δ 8.34 (s, H-5), δ 12.1 (s, OH).

- MS (ESI) : m/z 233.02 [M+H]⁺.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be further substituted.

Major Products Formed

Oxidation: Formation of 2-Keto-6-methyl-3-nitropyridine-4-carboxylic acid.

Reduction: Formation of 2-Hydroxy-6-methyl-3-aminopyridine-4-carboxylic acid.

Substitution: Formation of 2-Chloro-6-methyl-3-nitropyridine-4-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Antimicrobial Properties: Research indicates that compounds related to methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate exhibit significant biological activities, including potential antimicrobial properties. Studies have suggested that these compounds can interact with DNA, making them interesting for drug development, particularly in treating infections such as tuberculosis.

Medicinal Chemistry: Derivatives of methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate have been explored for their role in asymmetric synthesis and catalysis, highlighting their importance in medicinal chemistry.

PD-L1 Inhibitor Design: 2-hydroxy-4-phenylthiophene-3-carbonitrile, a compound with a 2-hydroxy moiety, has been explored in the design of potent small molecular PD-L1 inhibitors . This demonstrates the potential of 2-hydroxy compounds in creating molecules that disrupt the PD-1/PD-L1 complex, which is relevant in cancer immunotherapy .

Synthesis: Synthesis of methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate can be achieved through various methods.

Studies on biological molecules: Studies have focused on the interactions of methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate with biological molecules. Significant research has been directed toward its antimicrobial properties and its potential role as an inhibitor in various biochemical pathways. For instance, molecular docking studies suggest that this compound can effectively interact with target proteins involved in disease mechanisms.

While specific case studies directly involving 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid are not available in the search results, research on related compounds provides insight into potential applications:

- PD-L1 Inhibition: A study reported on the design and synthesis of a compound based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety as a potent small molecular PD-L1 inhibitor . The tested compounds interacted with hPD-L1, disrupting PD-1/PD-L1 binding in HTRF assay with low nanomolar inhibitory activities .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical structural analogues and their distinguishing features:

| Compound Name | CAS Number | Substituents/Modifications | Core Structure | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | -Cl (position 2), -CH₃ (position 6) | Pyrimidine | Chloro vs. hydroxy; pyrimidine vs. pyridine |

| 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 21606-04-2 | Methoxycarbonyl, dihydropyridine ring | Dihydropyridine | Saturated ring; additional phenyl group |

| 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 59382-59-1 | -NO₂ (position 6), methoxycarbonyl (position 2) | Benzene | Benzene core vs. pyridine; no hydroxyl group |

Functional Group Impact on Reactivity and Solubility

- Chloro vs. However, the hydroxy group in the target compound may improve hydrogen-bonding capacity, increasing aqueous solubility .

- Nitro Group Positioning : The nitro group in 2-(methoxycarbonyl)-6-nitrobenzoic acid (CAS 59382-59-1) is meta to the carboxylic acid, whereas in the target compound, it is ortho to the hydroxyl group. This positional difference likely alters electronic effects and acidity, with the target compound’s nitro group intensifying the electron-withdrawing character near the carboxylic acid, lowering its pKa .

Biological Activity

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid (HMNPCA) is an organic compound with a notable structure that includes a hydroxyl group, a carboxylic acid group, and a nitro group attached to a pyridine ring. Its molecular formula is C₇H₆N₂O₅, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory fields.

Chemical Structure and Properties

- Molecular Formula : C₇H₆N₂O₅

- Molecular Weight : 198.14 g/mol

- IUPAC Name : 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid

- SMILES Notation : CC1=CC(=C(C(=O)N1)N+[O-])C(=O)O

The structural characteristics of HMNPCA contribute to its biological activity, particularly its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that HMNPCA exhibits promising antimicrobial activity . It has been shown to interact with bacterial DNA, potentially inhibiting growth and replication processes. The compound's structural features facilitate binding interactions that can disrupt essential biological functions in pathogens, making it a candidate for therapeutic applications against infections such as tuberculosis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, HMNPCA has demonstrated anti-inflammatory effects . The presence of the hydroxyl and carboxylic acid groups may contribute to its ability to modulate inflammatory pathways, although specific mechanisms require further elucidation through experimental studies.

The mechanism by which HMNPCA exerts its biological effects involves several pathways:

- DNA Interaction : Studies suggest that HMNPCA can bind to bacterial DNA, inhibiting critical processes necessary for bacterial survival and proliferation.

- Enzyme Inhibition : Molecular docking studies have shown that HMNPCA can effectively bind to enzymes involved in bacterial metabolism, leading to growth inhibition .

- Spectroscopic Analysis : Techniques such as UV-visible spectroscopy and NMR have been employed to characterize the interactions between HMNPCA and its biological targets, providing insights into its mechanism of action.

Research Findings and Case Studies

Several studies have explored the biological activity of HMNPCA:

Synthesis and Derivatives

The synthesis of HMNPCA typically involves multi-step organic reactions. Variations in reaction conditions can influence the yield and efficiency of the synthesis process. Derivatives of HMNPCA are currently being investigated for enhanced biological activity or altered chemical properties, which may lead to improved therapeutic agents against various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.